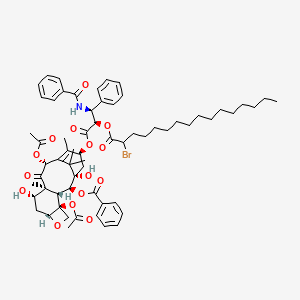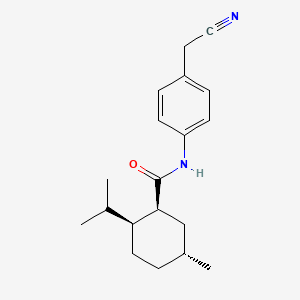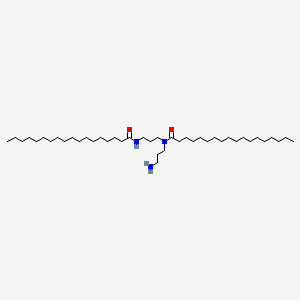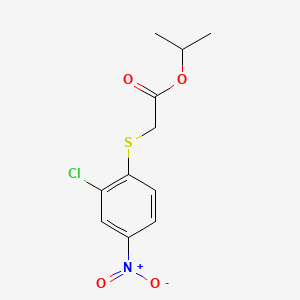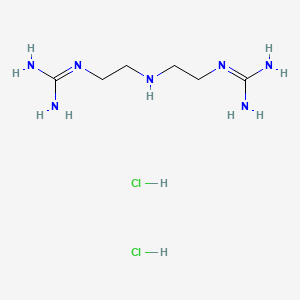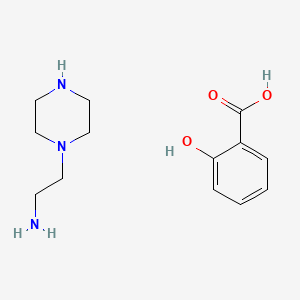
4-(dibenzylamino)-3-ethoxybenzenediazonium;tetrachlorozinc(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dibenzylamino)-3-ethoxybenzenediazonium;tetrachlorozinc(2-) is a complex organic compound that features a diazonium group attached to a benzene ring substituted with dibenzylamino and ethoxy groups The compound also includes a tetrachlorozinc(2-) anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dibenzylamino)-3-ethoxybenzenediazonium;tetrachlorozinc(2-) typically involves multiple steps:
Formation of the diazonium salt: This is achieved by diazotization of 4-(dibenzylamino)-3-ethoxyaniline using sodium nitrite and hydrochloric acid at low temperatures.
Coupling with zinc chloride: The resulting diazonium salt is then reacted with zinc chloride to form the tetrachlorozinc(2-) complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive diazonium intermediates.
Chemical Reactions Analysis
Types of Reactions
4-(dibenzylamino)-3-ethoxybenzenediazonium;tetrachlorozinc(2-) can undergo several types of chemical reactions:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, leading to the formation of different substituted benzene derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, cyanides, and thiols. These reactions typically occur under mild conditions.
Coupling Reactions: These reactions often require alkaline conditions and the presence of a coupling component like phenol or aniline.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.
Major Products
Substitution Reactions: Substituted benzene derivatives.
Coupling Reactions: Azo compounds.
Reduction Reactions: Aniline derivatives.
Scientific Research Applications
4-(dibenzylamino)-3-ethoxybenzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Materials Science: The compound can be used in the preparation of advanced materials, including polymers and dyes.
Biological Studies: It may be used in the development of bioactive molecules and pharmaceuticals.
Industrial Applications: The compound can be utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(dibenzylamino)-3-ethoxybenzenediazonium;tetrachlorozinc(2-) involves its diazonium group, which is highly reactive and can participate in various chemical reactions. The molecular targets and pathways depend on the specific reaction it undergoes. For example, in azo coupling reactions, the diazonium group reacts with nucleophilic aromatic compounds to form azo bonds.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Dibenzylamino-5,6-benzo-2,2’-diquinolyl
- 4,4’-Diphenoxy-5,6-benzo-2,2’-diquinolyl
- 4,4’-Dithiophenoxy-5,6-benzo-2,2’-diquinolyl
Uniqueness
4-(dibenzylamino)-3-ethoxybenzenediazonium;tetrachlorozinc(2-) is unique due to its specific substitution pattern and the presence of the tetrachlorozinc(2-) anion. This combination of functional groups and metal complexation imparts distinct chemical properties, making it valuable for specialized applications in organic synthesis and materials science.
Properties
CAS No. |
84455-44-7 |
|---|---|
Molecular Formula |
C44H44Cl4N6O2Zn |
Molecular Weight |
896.0 g/mol |
IUPAC Name |
4-(dibenzylamino)-3-ethoxybenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C22H22N3O.4ClH.Zn/c2*1-2-26-22-15-20(24-23)13-14-21(22)25(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19;;;;;/h2*3-15H,2,16-17H2,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
WAZIYKAKHFKLCY-UHFFFAOYSA-J |
Canonical SMILES |
CCOC1=C(C=CC(=C1)[N+]#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3.CCOC1=C(C=CC(=C1)[N+]#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Benzyl)amino]butyramide monohydrochloride](/img/structure/B12685563.png)
